1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, an azetidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with azetidine to form the sulfonyl azetidine intermediate. This intermediate is subsequently subjected to a cycloaddition reaction with an azide to form the triazole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the development of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its unique structural features.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, where its structural properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and triazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole
- 3-methyl-5-[3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)phenyl]-1,2,4-oxadiazole
Uniqueness
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to its combination of a pyrazole ring, sulfonyl group, azetidine ring, and triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential for use in multiple scientific fields further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-8-11(9(2)15(3)13-8)20(18,19)16-6-10(7-16)17-5-4-12-14-17/h4-5,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJKVODTIOTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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